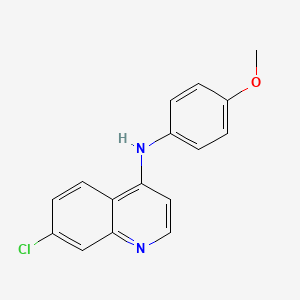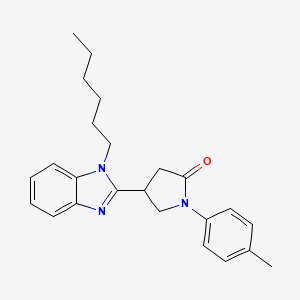![molecular formula C29H31N3O2 B11057620 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11057620.png)
4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of benzodiazole and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazoles and pyrrolidinones, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
4-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE: is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C29H31N3O2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-21-11-3-6-14-25(21)32-20-23(19-28(32)33)29-30-24-13-5-7-15-26(24)31(29)17-9-10-18-34-27-16-8-4-12-22(27)2/h3-8,11-16,23H,9-10,17-20H2,1-2H3 |
InChI Key |
IWXKVSSVYIGYOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Benzylamino)-2,2-dicyanoethenyl]-3-(3-bromophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11057552.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B11057555.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057561.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11057568.png)
![1,3,3-Trimethyl-8'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B11057570.png)
![4-{(E)-[(acetyloxy)imino]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B11057573.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057576.png)
![1-Ethanone, 2-[1-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-](/img/structure/B11057578.png)


![(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057583.png)
![Methyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate](/img/structure/B11057588.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(4-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11057593.png)
![6-(3-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057602.png)
